molecular formula C13H14N4O2S B2713421 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile CAS No. 241127-14-0

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile

Cat. No. B2713421
M. Wt: 290.34
InChI Key: NKGBYJPYLDRNDF-SFQUDFHCSA-N
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Description

“4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile” is a chemical compound with the molecular formula C13H14N4O2S . It has a molecular weight of 290.34 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N4O2S . This indicates that it contains 13 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has demonstrated the utility of compounds with tert-butylsulfonyl and cyano groups in synthesizing a wide variety of organic molecules. For instance, studies have shown the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones, showcasing the role of tert-butylsulfonyl compounds in facilitating ring closures and demethoxycarbonylations (Mukai, Ukon, & Kuroda, 2003). Moreover, the development of [1]benzothieno[2,3-b]quinolines via transition-metal-free annulation processes highlights the use of similar compounds in constructing complex aromatic systems (Nowacki & Wojciechowski, 2017).

Advanced Material Synthesis

Tert-butylsulfonyl and cyano functionalities are pivotal in the synthesis of advanced materials. For example, research into hydrazone sensitizers for potential applications in materials science revealed the synthesis and characterization of various tricarbonitrile systems, emphasizing the adaptability of these functional groups in creating materials with specific optical properties (Al‐Sehemi, Irfan, Asiri, & Ammar, 2015).

Phase Equilibria and Ionic Liquids

Studies on phase equilibria and the behavior of ionic liquids have also benefited from compounds bearing tert-butylsulfonyl and cyano groups. Research focusing on pyridinium-based ionic liquids, for instance, explores their phase behavior with various solvents, providing insights into the solubility and miscibility of these innovative solvents, which are crucial for their application in green chemistry and separation processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).

Catalysis and Organic Reactions

Compounds with tert-butylsulfonyl and cyano groups have also found applications in catalysis and facilitating organic reactions. For instance, the development of multi-coupling reagents showcases the versatility of these compounds in organic synthesis, enabling the creation of highly functionalized sulfones, which are valuable intermediates in the synthesis of complex organic molecules (Auvray, Knochel, & Normant, 1985).

properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-cyanoanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-13(2,3)20(18,19)12(9-15)17-16-11-6-4-10(8-14)5-7-11/h4-7,16H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGBYJPYLDRNDF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile

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